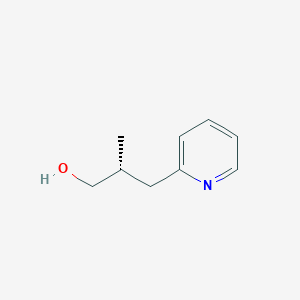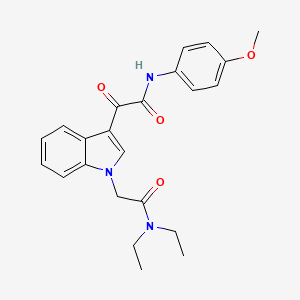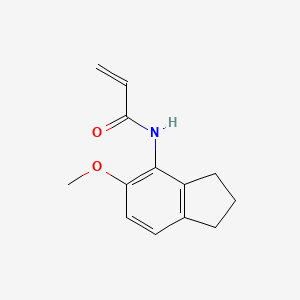
N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2-phenoxyethanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The description of a chemical compound typically includes its IUPAC name, molecular formula, and structure. It may also include its DrugBank Accession Number if it’s a drug .
Synthesis Analysis
The synthesis analysis of a compound involves understanding the chemical reactions used to create the compound. This often involves multiple steps, each with its own set of reactants, reagents, and conditions.Molecular Structure Analysis
The molecular structure analysis involves understanding the 3D structure of the molecule, including the arrangement of atoms and the bonds between them .Chemical Reactions Analysis
This involves understanding how the compound reacts with other substances. This includes its reactivity, the products it forms, and the conditions under which these reactions occur .Physical And Chemical Properties Analysis
This involves understanding the compound’s physical and chemical properties, such as its molecular weight, solubility, melting point, boiling point, and spectral data .Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activities
Research has demonstrated the synthesis of biologically active derivatives of sulfonamide-based compounds, exhibiting significant antimicrobial activities against a variety of bacterial and fungal strains. These compounds have been synthesized with a focus on their potential therapeutic applications, emphasizing their relevance in the development of new antimicrobial agents (Babu, Pitchumani, & Ramesh, 2013).
Drug Metabolism Studies
Another area of research involving sulfonamide derivatives focuses on drug metabolism, where microbial-based surrogate biocatalytic systems have been used to produce mammalian metabolites of certain drugs. This approach supports the full structure characterization of metabolites, facilitating the understanding of drug metabolism and its implications for drug development (Zmijewski et al., 2006).
Anticancer and Anti-inflammatory Applications
Sulfonamide derivatives have also been explored for their anticancer and anti-inflammatory properties. Studies have highlighted the synthesis and evaluation of these compounds, indicating their potential as therapeutic agents in treating various diseases. For example, certain sulfonamide compounds have shown promising results in inhibiting cyclooxygenase-2 and 5-lipoxygenase, key enzymes involved in inflammation and pain (Inagaki et al., 2000).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]-2-phenoxyethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O5S2/c1-15-8-9-16(20-10-5-12-27(20,23)24)14-18(15)19-26(21,22)13-11-25-17-6-3-2-4-7-17/h2-4,6-9,14,19H,5,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEALXHOZIYYLOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCCS2(=O)=O)NS(=O)(=O)CCOC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

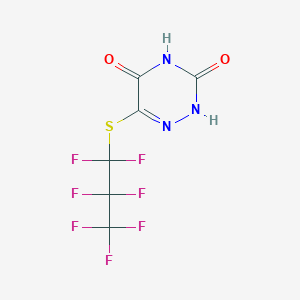
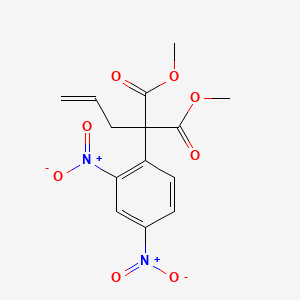
![N-(benzo[d]thiazol-2-yl)-1-(4-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2662371.png)
![{2-[(2,6-Dimethylmorpholin-4-yl)methyl]phenyl}methanamine hydrochloride](/img/structure/B2662374.png)
![N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)thiazolo[4,5-c]pyridin-2-amine](/img/structure/B2662375.png)


![5-chloro-2-methoxy-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)benzenesulfonamide](/img/structure/B2662378.png)
![Ethyl 1-((3-bromophenyl)(2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-3-carboxylate](/img/structure/B2662379.png)
![N-(3-fluorophenyl)-6-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide](/img/structure/B2662380.png)
